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Note to the Reader: The identifier "I-138" is ambiguous in scientific literature. Initial research
points to two distinct molecules, RNF138 (RING finger protein 138) and miR-138 (microRNA-
138), both of which have been implicated in the modulation of cisplatin resistance in cancer.
This document provides detailed application notes and protocols for each molecule separately.

Part 1: RNF138 in Cisplatin Resistance
Application Note: RNF138 as a Mediator of Cisplatin
Resistance in Gastric Cancer

RING Finger Protein 138 (RNF138) is an E3 ubiquitin ligase that has been identified as a key
factor in the DNA damage response (DDR).[1][2][3] Recent studies have demonstrated that
elevated levels of RNF138 are associated with acquired resistance to cisplatin in gastric cancer
cells.[4][5][6] Cisplatin treatment can induce the expression of RNF138, which in turn activates
the ATR-Chk1 signaling pathway, a critical component of the DNA damage checkpoint.[5][7]
This activation allows cancer cells to arrest the cell cycle, repair cisplatin-induced DNA
damage, and evade apoptosis, ultimately leading to therapeutic failure.[5][8]

Silencing RNF138 has been shown to reduce the phosphorylation of Chk1, increase apoptosis,
and thereby reverse cisplatin resistance in gastric cancer cell lines.[4][5] These findings
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suggest that RNF138 could serve as a potential biomarker for monitoring the development of
cisplatin resistance and a promising therapeutic target to resensitize tumors to platinum-based
chemotherapy.[5][6]

Data Presentation: RNF138 and Cisplatin IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values for cisplatin in
gastric cancer (GC) cell lines, demonstrating the effect of RNF138 overexpression on drug

sensitivity.
. . Cisplatin IC50 Fold Change
Cell Line Transfection ] ] Reference
(ng/mL) in Resistance

AGS (GC) Vector Control 1.10+0.15 - [5]
RNF138 .

AGS (GC) ] 2.40+0.21 ~2.2x increase [5]
Overexpression

SGC7901 (GC) Vector Control 0.48 £0.09 - [5]
RNF138 .

SGC7901 (GC) 0.95+0.11 ~2.0x increase [5]

Overexpression

Signaling Pathway: The RNF138-Chk1 Axis in Cisplatin
Resistance

Cisplatin induces DNA double-strand breaks (DSBs), which activates the DNA damage
response pathway. In resistant cells, RNF138 expression is upregulated. RNF138, an E3
ligase, promotes the phosphorylation and activation of Checkpoint Kinase 1 (Chk1).[5][6]
Activated Chkl leads to cell cycle arrest, providing time for the cell to repair the DNA damage.
This enhanced repair capacity prevents the induction of apoptosis, thereby promoting cell
survival and conferring resistance to cisplatin.[5][8] Depletion of RNF138 abrogates this
response, leading to increased apoptosis and restored sensitivity to cisplatin.[4][5]
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Caption: RNF138-Chk1 signaling pathway in cisplatin resistance.
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Experimental Protocols

This protocol is for determining the cytotoxic effect of cisplatin on gastric cancer cells with
modulated RNF138 expression.

Materials:

Gastric cancer cell lines (e.g., AGS, SGC7901)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)
RNF138 overexpression plasmid or siRNA against RNF138
Transfection reagent (e.g., Lipofectamine 2000)

Cisplatin stock solution

96-well plates

MTT or CCK-8 reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells/well and allow them to
attach overnight.

Transfection (Optional): For overexpression or knockdown studies, transfect cells with the
appropriate plasmids or siRNAs according to the manufacturer's protocol. Allow 24-48 hours
for gene expression changes.

Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete medium. Replace the
medium in the wells with medium containing different concentrations of cisplatin (e.g., 0, 0.5,
1, 2,5, 10 pg/mL).

Incubation: Incubate the plates for 48 hours at 37°C in a 5% COz2 incubator.

Viability Measurement:
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o For MTT: Add 10 pL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Remove the medium and add 150 pL of DMSO to dissolve the formazan crystals.

o For CCK-8: Add 10 pL of CCK-8 solution to each well and incubate for 1-2 hours.

o Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for
MTT, 450 nm for CCK-8) using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a
dose-response curve and determine the IC50 value using non-linear regression analysis.

This protocol is to assess the activation of the Chk1l pathway.

Materials:

Treated cell pellets

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e Transfer buffer and PVYDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-RNF138, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-B-actin

e HRP-conjugated secondary antibody

e ECL chemiluminescence substrate

e Imaging system

Procedure:

» Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000
rpm for 15 minutes at 4°C and collect the supernatant.
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Protein Quantification: Determine protein concentration using the BCA assay.

SDS-PAGE: Denature 20-40 ug of protein per sample by boiling in Laemmli buffer. Separate
proteins on a 10% SDS-PAGE gel.

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at
4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

Analysis: Quantify band intensity and normalize to the loading control (3-actin) and total
protein (total Chk1).

Part 2: miR-138 in Cisplatin Resistance
Application Note: miR-138 as a Sensitizer to Cisplatin in
Hepatocellular and Ovarian Cancer

microRNA-138 (miR-138) is a small non-coding RNA that functions as a tumor suppressor in
several cancers.[9] Its expression is frequently downregulated in malignant tissues, including
hepatocellular carcinoma (HCC) and ovarian cancer.[9][10] Studies have shown a negative
correlation between miR-138 levels and cisplatin resistance; cells with lower miR-138
expression are more resistant to the drug.[9]

The mechanism of miR-138-mediated sensitization to cisplatin involves the direct targeting and
suppression of the Enhancer of Zeste Homolog 2 (EZH2).[9][11] EZH2 is a histone
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methyltransferase that, when overexpressed, promotes cancer progression and drug
resistance.[12][13] By downregulating EZH2, miR-138 can inhibit key processes associated
with chemoresistance, such as the epithelial-mesenchymal transition (EMT).[9][14]
Upregulating miR-138 expression, for instance through the use of miR-138 mimics, has been
shown to successfully resensitize resistant cancer cells to cisplatin, highlighting its potential as
a therapeutic agent.[9]

Data Presentation: miR-138 and Cisplatin Sensitivity

The following table summarizes data from cell viability experiments in hepatocellular carcinoma
(HCC) cell lines, showing how miR-138 expression levels correlate with cisplatin sensitivity.

Relative miR- . .
. Cisplatin L
Cell Line 138 . Key Finding Reference
) Sensitivity
Expression

Higher
endogenous
) N miR-138
HepG2 (HCC) Higher More Sensitive ) 9]
correlates with
greater

sensitivity.

Lower
endogenous
N miR-138
SNU449 (HCC) Lower Less Sensitive ] 9]
correlates with
greater

resistance.

Ectopic

. expression of
Transfected with Increased ]
SNU449 (HCC) ) o o miR-138 [9]
miR-138 mimic Sensitivity -
resensitizes cells

to cisplatin.

Note: Specific IC50 values were not provided in a tabular format in the cited abstracts, but the
referenced studies describe the methodologies to obtain them, showing a significant increase
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in cell death upon cisplatin treatment in miR-138 mimic-transfected cells.[9]

Signaling Pathway: The miR-138-EZH2 Axis in Cisplatin
Resistance

In cisplatin-resistant cells, miR-138 levels are often low, leading to high expression of its target,
EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and acts
as a transcriptional repressor. High levels of EZH2 can promote the epithelial-mesenchymal
transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading
to increased motility, invasion, and drug resistance.[9][15] By upregulating miR-138, EZH2 is
translationally repressed. The subsequent decrease in EZH2 protein levels leads to the
reversal of EMT (e.g., increased E-cadherin, decreased Vimentin), which in turn restores the
cancer cells' sensitivity to cisplatin-induced apoptosis.[9][14]
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Caption: The miR-138-EZH2 signaling axis in cisplatin resistance.

Experimental Protocols

This protocol describes how to transiently alter miR-138 levels in cultured cells.
Materials:

e HCC or Ovarian cancer cell lines (e.g., SNU449, A2780)
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e mIiR-138 mimic, mimic negative control (NC)

e mMIiR-138 inhibitor, inhibitor negative control (NC)

o Transfection reagent (e.g., Lipofectamine RNAIMAX)
e Opti-MEM reduced-serum medium

o 6-well plates

Procedure:

o Cell Seeding: Seed 2.5 x 10° cells per well in 6-well plates the day before transfection to
achieve 50-70% confluency.

o Complex Preparation:

o For each well, dilute 50 pmol of miR-138 mimic or inhibitor (and controls) in 250 pL of Opti-
MEM.

o In a separate tube, dilute 5 pL of Lipofectamine RNAIMAX in 250 pL of Opti-MEM.

o Combine the diluted miRNA and Lipofectamine solutions, mix gently, and incubate for 15-
20 minutes at room temperature to form complexes.

o Transfection: Add the 500 pL of complexes dropwise to each well.

¢ Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding with downstream
assays (e.g., gPCR, Western blot, viability assay).

This protocol is to quantify the expression levels of miR-138 and its target mRNA, EZH2.
Materials:
o RNA extraction kit (e.g., TRIzol)

» For miRNA: TagMan MicroRNA Reverse Transcription Kit and specific TagMan probes for
hsa-miR-138 and a reference snoRNA (e.g., U6).
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o For mRNA: High-Capacity cDNA Reverse Transcription Kit and SYBR Green master mix with
primers for EZH2 and a reference gene (e.g., GAPDH).

e Real-time PCR system
Procedure:

o RNA Extraction: Extract total RNA from cell pellets using TRIzol according to the
manufacturer's protocol.

o Reverse Transcription (cDNA Synthesis):
o For miRNA: Perform reverse transcription using the miRNA-specific stem-loop primers.
o For mRNA: Perform reverse transcription using random primers or oligo(dT).

e (PCR Reaction:
o Set up the qPCR reaction in triplicate for each sample.

o For miRNA (TagMan): Combine cDNA, TagMan Universal PCR Master Mix, and the
specific TagMan probe for miR-138 or U6.

o For mRNA (SYBR Green): Combine cDNA, SYBR Green master mix, and forward/reverse
primers for EZH2 or GAPDH.

o Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling
conditions.

e Analysis: Calculate the relative expression levels using the 2-AACt method, normalizing to
the reference gene (U6 for miRNA, GAPDH for mRNA).

This protocol is to confirm the direct interaction between miR-138 and the 3' UTR of EZH2.
Materials:

o HEK293T cells (or other easily transfectable cells)
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 Luciferase reporter plasmid containing the wild-type (WT) EZH2 3' UTR downstream of the
luciferase gene.

» Luciferase reporter plasmid with a mutated (MUT) EZH2 3' UTR at the miR-138 binding site.
e miR-138 mimic and negative control.
» Transfection reagent.
o Dual-Luciferase Reporter Assay System.
e Luminometer.
Procedure:
o Co-transfection: Co-transfect HEK293T cells in a 24-well plate with:
o The WT or MUT EZH2 3' UTR reporter plasmid.
o The miR-138 mimic or negative control.
o A Renilla luciferase control plasmid (often co-expressed on the reporter plasmid).
e Incubation: Incubate for 48 hours.
o Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay Kkit.

» Luciferase Measurement: Measure Firefly and Renilla luciferase activities sequentially in a
luminometer according to the kit's instructions.

» Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant
reduction in luciferase activity only in cells co-transfected with the WT reporter and the miR-
138 mimic (but not with the MUT reporter) confirms direct targeting.

Experimental Workflow Visualization
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Caption: Workflow for investigating miR-138's role in cisplatin resistance.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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